3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine
Description
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine is a brominated aromatic compound featuring a pyrrolidine ring linked via an ether oxygen to a naphthalene moiety substituted with a bromine atom at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and molecular probes. The bromine atom enhances lipophilicity and may facilitate cross-coupling reactions, while the pyrrolidine ring offers conformational flexibility for interactions with biological targets.
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypyrrolidine |
InChI |
InChI=1S/C14H14BrNO/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14/h1-4,7-8,14,16H,5-6,9H2 |
InChI Key |
DCRVYRPEDHMFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine is being researched for its potential therapeutic properties, particularly in cancer treatment. Preliminary studies indicate that it may interact with various biological targets, leading to cytotoxic effects against certain cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine | TBD | Various (ongoing studies) |
| Similar Naphthyl Derivative A | 9.27 | Prostate Cancer (PRXF 22Rv1) |
| Similar Naphthyl Derivative B | 2.76 | Ovarian Cancer (OVXF 899) |
Note: TBD indicates that the IC50 value is yet to be determined through ongoing research.
Biological Interactions
Research into the biological activity of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine suggests that it may possess antimicrobial properties. Studies are ongoing to evaluate its effectiveness against various bacterial strains and fungi.
Table 2: Preliminary Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Further investigations are needed to establish the MIC values for these pathogens.
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents. Its unique structure allows for various chemical modifications, potentially leading to new derivatives with enhanced biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the structure of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine. For instance, compounds sharing similar structural motifs have shown varying degrees of antitumor activity, highlighting the importance of structural modifications in enhancing efficacy.
Case Study Highlights:
- Antitumor Efficacy : A derivative similar to 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine demonstrated significant cytotoxicity against multiple cancer cell lines, indicating that further exploration could yield promising therapeutic candidates.
- Mechanistic Studies : Investigations into the mechanism of action are underway to understand how this compound interacts with cellular targets, which is crucial for optimizing its pharmacological profile.
Comparison with Similar Compounds
Halogenation Patterns
- 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride: This compound differs by having bromine atoms at both the 1- and 6-positions of the naphthyl group. The hydrochloride salt form improves aqueous solubility compared to the free base .
- Pyridine Derivatives (e.g., Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate) : These compounds feature a pyridine core instead of naphthalene, with mixed halogen substituents (6-bromo and 2-chloro). The pyridine ring introduces nitrogen-based polarity, which may alter solubility and reactivity in nucleophilic substitution reactions compared to naphthyl systems .
Core Aromatic Systems
- Naphthyl vs. Xanthene/Benzene Systems: Compounds like 5-Bromo-2-(6-(3-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-1-yl)-2,7-dichloro-3-oxo-3H-xanthen-9-yl)benzene-1,3-disulfonate (S25) () incorporate xanthene or benzene cores. The xanthene system’s extended conjugation and sulfonate groups enhance fluorescence properties, contrasting with the simpler naphthyl-pyrrolidine framework .
Data Table: Key Comparative Features
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine generally involves two key steps:
- Formation of the 6-Bromo-2-naphthol intermediate : This brominated naphthol serves as the aromatic nucleophile precursor.
- Nucleophilic substitution or coupling with pyrrolidine : The pyrrolidine nitrogen or its derivative reacts with the bromonaphthol to form the ether linkage.
Preparation of 6-Bromo-2-naphthol
6-Bromo-2-naphthol is typically prepared by bromination of 2-naphthol under controlled conditions. Bromination is often achieved using N-bromosuccinimide (NBS) in acidic media such as sulfuric acid or trifluoroacetic acid, which facilitates selective bromination at the 6-position.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | 2-Naphthol + NBS in H2SO4 or TFA at 20°C | 70-80% | Controlled bromination to obtain 6-bromo-2-naphthol with minimal polybromination |
This step is analogous to the bromination of aromatic amines and phenols described in related systems, where NBS in acidic conditions provides regioselective bromination.
Formation of the Ether Linkage
The key ether bond formation between 6-bromo-2-naphthol and pyrrolidine can be achieved by nucleophilic aromatic substitution or via transition-metal catalyzed coupling reactions such as Buchwald-Hartwig amination or Ullmann-type ether synthesis.
Nucleophilic substitution : Pyrrolidine acts as a nucleophile attacking the activated bromonaphthol under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Transition-metal catalyzed coupling : Palladium or copper catalysts facilitate the coupling of the aryl bromide with pyrrolidine under mild conditions, often with ligands such as phosphines to enhance reactivity.
| Method | Reagents & Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 6-Bromo-2-naphthol + pyrrolidine + NaH in DMF, rt | 50-70% | Simple setup, no metal catalyst | Requires careful control to avoid side reactions; may need elevated temperature |
| Pd-catalyzed Buchwald-Hartwig | 6-Bromo-2-naphthol + pyrrolidine + Pd catalyst + ligand | 70-85% | High selectivity and yield | More expensive, requires inert atmosphere and catalyst optimization |
| Cu-catalyzed Ullmann ether synthesis | 6-Bromo-2-naphthol + pyrrolidine + CuI + ligand + base | 60-80% | Cost-effective, scalable | Often requires higher temperature and longer reaction times |
Representative Experimental Procedure (Hypothetical)
- To a stirred solution of 6-bromo-2-naphthol (1.0 equiv) in dry DMF, sodium hydride (1.2 equiv) is added at 0°C under nitrogen atmosphere.
- After gas evolution ceases, pyrrolidine (1.1 equiv) is added dropwise.
- The reaction mixture is stirred at room temperature for 12-24 hours.
- Upon completion (monitored by TLC or LC-MS), the mixture is quenched with water and extracted with ethyl acetate.
- The organic layers are combined, washed, dried over sodium sulfate, and concentrated.
- The crude product is purified by flash chromatography to afford 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine.
Analytical Data and Characterization
- LC-MS : Molecular ion peak consistent with the expected molecular weight of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine.
- [^1H NMR and ^13C NMR](pplx://action/followup) : Characteristic aromatic proton signals of the bromonaphthyl group and aliphatic signals corresponding to the pyrrolidine ring.
- Purity : Generally >95% after chromatographic purification.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| 1 | Bromination | 2-Naphthol + NBS + H2SO4 or TFA, 20°C | 70-80 | Selective bromination | Control of regioselectivity |
| 2 | Nucleophilic substitution | 6-Bromo-2-naphthol + pyrrolidine + NaH, DMF | 50-70 | Simple, metal-free | Side reactions, longer times |
| 3 | Pd-catalyzed coupling | Pd catalyst + ligand + base, inert atmosphere | 70-85 | High yield and selectivity | Cost, catalyst handling |
| 4 | Cu-catalyzed coupling | CuI + ligand + base, elevated temperature | 60-80 | Cost-effective, scalable | Higher temperature, longer time |
Q & A
Q. What are the recommended synthetic routes for 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 6-bromo-2-naphthol with pyrrolidine derivatives under nucleophilic aromatic substitution conditions. Optimization requires adjusting reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Design of Experiments (DoE) approaches, including factorial designs, can systematically identify critical variables (e.g., catalyst loading, reaction time) to maximize yield .
Q. How should researchers characterize the structural and electronic properties of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine?
- Methodological Answer : Use X-ray crystallography (for solid-state structure) and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm regiochemistry and substitution patterns. Computational methods like DFT calculations (B3LYP/6-31G*) can predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity . Mass spectrometry (HRMS-ESI) validates molecular weight and isotopic patterns due to bromine .
Q. What are the key reactivity patterns of the bromine substituent in this compound under cross-coupling conditions?
- Methodological Answer : The bromine at the 6-position of the naphthyl group is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids or amines to functionalize the scaffold. Monitor reaction progress via TLC or GC-MS to avoid over-substitution or side reactions .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s structure-activity relationships (SAR) in catalytic or biological systems?
- Methodological Answer : Employ a modular synthesis strategy to generate derivatives with varied substituents (e.g., electron-withdrawing/-donating groups). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett σ values) with activity metrics (e.g., IC₅₀ in enzyme assays). ICReDD’s integrated computational-experimental workflows can prioritize high-value derivatives for testing .
Q. How should contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer : Conduct robustness testing by repeating experiments under standardized conditions (e.g., inert atmosphere, purified reagents). Apply statistical tools (e.g., ANOVA or Grubbs’ test) to identify outliers. For biological assays, validate results across multiple cell lines or enzymatic models to rule out matrix effects .
Q. What computational methods are most effective for predicting reaction pathways involving this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., transition state theory with NEB algorithms) to map reaction pathways for bromine substitution or pyrrolidine ring modifications. Combine with machine learning (e.g., graph neural networks) trained on reaction databases to predict regioselectivity or side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
